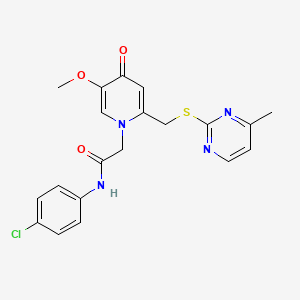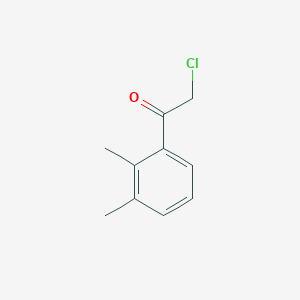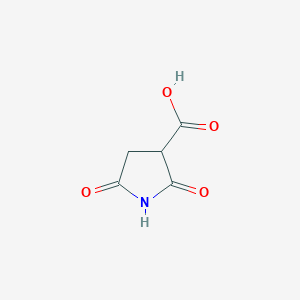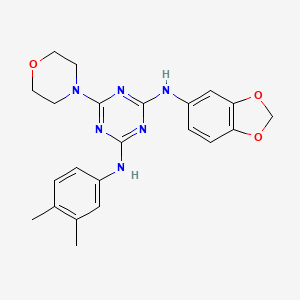
N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
One area of research focuses on compounds designed to antagonize the neurokinin-1 (NK1) receptor, which plays a role in emesis (vomiting) and depression. For example, studies have developed orally active, water-soluble NK1 receptor antagonists that show efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. These compounds are characterized by their high affinity, long duration of action, and significant solubility in water, making them suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, which share a core structural motif with the compound , has demonstrated that these compounds can possess significant antimicrobial activities. The design and synthesis of novel 1,2,4-triazole derivatives have led to the discovery of compounds with good to moderate activities against various microorganisms, suggesting their potential utility in addressing microbial resistance (Bektaş et al., 2007).
Enzyme Inhibition
Compounds incorporating 1,3,5-triazine moieties have been investigated for their potential as enzyme inhibitors. A study on benzenesulfonamides incorporating 1,3,5-triazine structures and substituted with various amines, including morpholine, explored their effectiveness as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The study found that these compounds showed moderate activity against these enzymes, suggesting their potential therapeutic applications (Lolak et al., 2020).
Chemical Modification and Synthesis Techniques
The field of chemical synthesis often explores the modification of triazine derivatives for various applications, including the development of new pharmaceuticals and materials. For example, research into the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones has yielded insights into the potential reactivity and applications of these compounds in creating novel chemical entities (Collins et al., 2000).
Propriétés
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-3-4-16(11-15(14)2)23-20-25-21(27-22(26-20)28-7-9-29-10-8-28)24-17-5-6-18-19(12-17)31-13-30-18/h3-6,11-12H,7-10,13H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJUXAOMMWACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

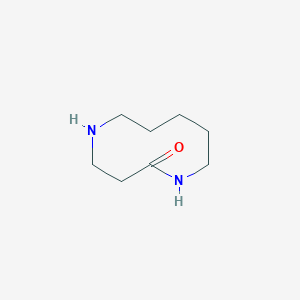
![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)

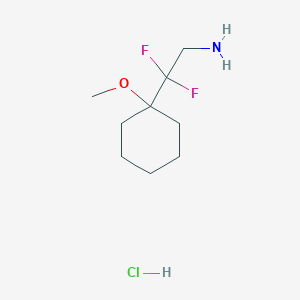
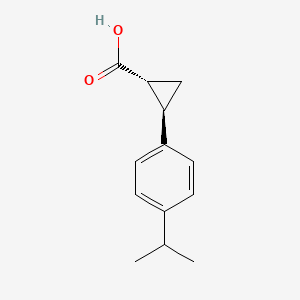

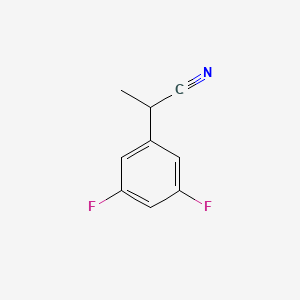

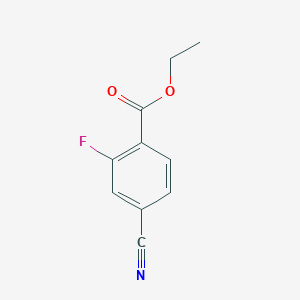
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
